![molecular formula C14H12O3 B1427939 2-Methyl-4-phenoxybenzoic acid CAS No. 57830-13-4](/img/structure/B1427939.png)
2-Methyl-4-phenoxybenzoic acid
Overview
Description
2-Methyl-4-phenoxybenzoic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Phenolic compounds are also known to interact with various cellular targets and can influence a number of biochemical pathways . Their bioavailability and effectiveness can be influenced by various factors, including their absorption, distribution, metabolism, and excretion (ADME) properties .
Environmental factors can also influence the action, efficacy, and stability of phenolic compounds. For example, the presence of other compounds, pH levels, temperature, and light exposure can all affect how these compounds behave .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-4-phenoxybenzoic acid are not well-studied. It is known that benzoic acid derivatives can interact with various enzymes and proteins. For instance, they can act as inhibitors for certain enzymes, potentially altering metabolic pathways
Cellular Effects
The cellular effects of this compound are currently unknown. Benzoic acid derivatives can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Biological Activity
2-Methyl-4-phenoxybenzoic acid, a compound with the CAS number 57830-13-4, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on current research findings.
- Molecular Formula : CHO
- Molecular Weight : 214.22 g/mol
- Melting Point : 163-165 °C
- Density : 1.2 g/cm³
- Boiling Point : 364.2 °C at 760 mmHg
Antiviral Properties
Research indicates that this compound exhibits antiviral activity, particularly against human papillomavirus (HPV). It has been shown to block the DNA binding of HPV E2 protein, which is crucial for the viral life cycle . This mechanism suggests potential applications in developing antiviral therapies.
Toxicological Profile
The compound has been evaluated for its toxicity and safety profile. Studies indicate that it is not genotoxic, which is a critical factor in assessing its safety for therapeutic use. The toxicity studies performed on related compounds provide a comparative framework for understanding the safety profile of this compound .
Pharmacological Applications
This compound serves as an intermediate in the synthesis of various pharmaceuticals, including fluoroquinolone antibiotics like ciprofloxacin. Its role in drug synthesis underscores its importance in medicinal chemistry and pharmacology .
Case Study 1: Antiviral Activity Against HPV
A study demonstrated that this compound effectively inhibited the binding of HPV E2 protein to DNA, thereby reducing viral replication. This finding highlights its potential as a therapeutic agent in HPV-related diseases.
Case Study 2: Toxicity Assessment
In a comparative toxicity study involving similar compounds, researchers found that this compound exhibited a favorable toxicity profile. The compound was assessed for acute toxicity and long-term effects, showing no significant adverse effects at therapeutic concentrations .
Research Findings
Recent studies have focused on the adsorption behavior of phenoxybenzoic acids in biological systems. For instance, research on the adsorption efficiency of phenoxybenzoic acids by lactic acid bacteria revealed insights into their potential use in bioremediation and detoxification processes .
Summary Table of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
2-Methyl-4-phenoxybenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of Ibrutinib, an oral Bruton’s tyrosine kinase inhibitor used for treating certain types of cancer, including mantle cell lymphoma and chronic lymphocytic leukemia. The synthesis process involves multiple steps where 4-phenoxybenzoic acid is converted into 4-phenoxybenzoyl chloride, which is an important precursor for Ibrutinib production .
1.2 Antiviral Properties
The compound has demonstrated potential antiviral activity by blocking the DNA binding of the human papillomavirus E2 protein. This property suggests its use in developing treatments for HPV-related conditions, including cervical cancer .
1.3 Antibiotic Development
This compound is also utilized as an intermediate in the synthesis of Sitafloxacin, a fluoroquinolone antibiotic effective against various bacterial infections. This application highlights its significance in addressing public health concerns related to antibiotic resistance .
Agrochemical Applications
2.1 Insecticide Metabolite
In agricultural contexts, this compound acts as a metabolite of certain pyrethroid insecticides. It has been used as a biomarker for exposure assessment in studies examining pesticide exposure among agricultural workers and their families . This application underscores the importance of monitoring pesticide metabolites for assessing environmental and health impacts.
2.2 Herbicide Development
The compound has potential applications in herbicide formulations due to its structural characteristics that may enhance herbicidal activity. Research is ongoing to explore its efficacy and safety profile when used in agricultural settings .
Industrial Applications
3.1 Polymer Additives
This compound can be employed as an additive in polymer production to improve thermal stability and processing characteristics. Its incorporation into polymer matrices can enhance material properties, making it suitable for various industrial applications .
Data Tables
Case Studies
Case Study 1: Ibrutinib Synthesis
A study on the synthesis of Ibrutinib highlighted the role of this compound as a precursor for generating 4-phenoxybenzoyl chloride. The research demonstrated a high yield and purity of the final product, emphasizing the efficiency of using this compound in pharmaceutical manufacturing processes .
Case Study 2: Pesticide Exposure Assessment
Research conducted on agricultural workers in Latin America utilized urinary levels of 3-phenoxybenzoic acid (a metabolite related to pyrethroid exposure) to assess health impacts from pesticide exposure. This study provided insights into the correlation between pesticide use and health outcomes among vulnerable populations .
Properties
IUPAC Name |
2-methyl-4-phenoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINTXXPQWRCNAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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